molecular formula C18H25NO B12348108 2-nonyl-4aH-quinolin-4-one

2-nonyl-4aH-quinolin-4-one

Cat. No.: B12348108
M. Wt: 271.4 g/mol
InChI Key: ZBVOVKJCDDXIPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonyl-4aH-quinolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another method includes the use of palladium-catalyzed C-H bond activation and cyclization processes . These reactions typically require specific conditions such as the presence of a catalytic amount of base or acid and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-4aH-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline compounds.

Mechanism of Action

The mechanism of action of 2-nonyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activation of nuclear factor of activated T cells (NFAT) in Jurkat cells . This inhibition is achieved through the compound’s binding to specific sites on the target proteins, thereby preventing their activation and subsequent signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

2-nonyl-4aH-quinolin-4-one

InChI

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14,16H,2-8,11H2,1H3

InChI Key

ZBVOVKJCDDXIPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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